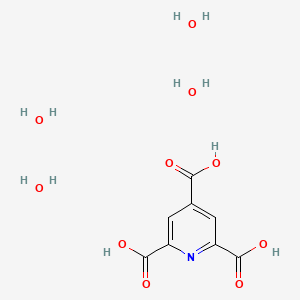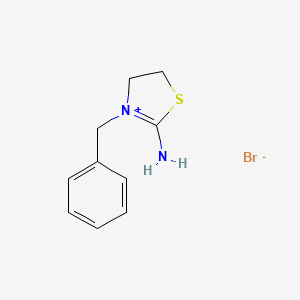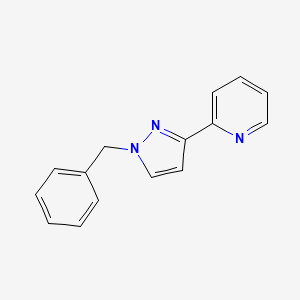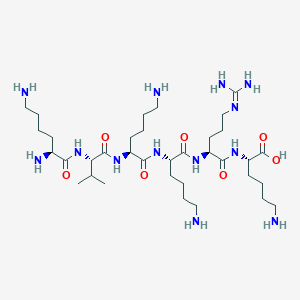![molecular formula C11H18N2O B12530775 [3,5-Bis(2-aminoethyl)phenyl]methanol CAS No. 707542-60-7](/img/structure/B12530775.png)
[3,5-Bis(2-aminoethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-Bis(2-aminoethyl)phenyl]methanol: is an organic compound with the molecular formula C11H18N2O It is characterized by the presence of two aminoethyl groups attached to a phenyl ring, which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(2-aminoethyl)phenyl]methanol typically involves the reaction of 3,5-dibromobenzyl alcohol with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3,5-Bis(2-aminoethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aminoethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: [3,5-Bis(2-aminoethyl)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives that are of interest in organic synthesis.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can be used as a ligand in binding studies to investigate the affinity and specificity of molecular interactions.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new therapeutic agents. Its aminoethyl groups can be modified to introduce pharmacophoric elements that enhance biological activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties such as increased flexibility or improved thermal stability.
Mechanism of Action
The mechanism of action of [3,5-Bis(2-aminoethyl)phenyl]methanol involves its interaction with specific molecular targets. The aminoethyl groups can form hydrogen bonds or electrostatic interactions with target molecules, leading to changes in their conformation or activity. The phenyl ring provides a hydrophobic surface that can interact with non-polar regions of target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
- [3,4-Bis(2-aminoethyl)phenyl]methanol
- [2,5-Bis(2-aminoethyl)phenyl]methanol
- [3,5-Bis(2-aminoethyl)phenyl]ethanol
Comparison: Compared to its analogs, [3,5-Bis(2-aminoethyl)phenyl]methanol is unique due to the specific positioning of the aminoethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules. For example, the 3,5-substitution pattern may result in different steric and electronic effects compared to the 3,4- or 2,5-substitution patterns, leading to variations in chemical behavior and biological activity.
Properties
CAS No. |
707542-60-7 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[3,5-bis(2-aminoethyl)phenyl]methanol |
InChI |
InChI=1S/C11H18N2O/c12-3-1-9-5-10(2-4-13)7-11(6-9)8-14/h5-7,14H,1-4,8,12-13H2 |
InChI Key |
NTNYJUMYUPEXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CCN)CO)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine](/img/structure/B12530707.png)

![[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene](/img/structure/B12530717.png)
![3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid](/img/structure/B12530718.png)

![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
![Pyrimido[6,1-C][1,2,4]triazepine](/img/structure/B12530749.png)





